Palladium(II) nitrate dihydrate

Vue d'ensemble

Description

Palladium(II) nitrate dihydrate is a highly reactive inorganic compound with the chemical formula Pd(NO₃)₂·2H₂O . It is commonly used in various catalytic reactions, including hydrogenation, dehydrogenation, and oxidation processes . This compound is known for its yellow-brown deliquescent crystalline form and is soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Palladium(II) nitrate dihydrate can be synthesized by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. The resulting nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous form can be obtained by treating palladium metal with fuming nitric acid .

Industrial Production Methods: In industrial settings, this compound is produced through similar methods, ensuring high purity and consistency. The process involves the careful handling of nitric acid and palladium compounds to achieve the desired product.

Analyse Des Réactions Chimiques

Thermal Decomposition

Palladium(II) nitrate dihydrate undergoes decomposition under controlled heating, forming metallic palladium or palladium oxide depending on conditions:

-

Mechanism : Dehydration occurs first, followed by nitrate decomposition:

Under reducing atmospheres (e.g., ), is reduced to metallic .

Catalytic Reactions

The compound serves as a precursor for Pd-based catalysts in organic transformations:

-

Support Effects : Carbon nanotubes (CNTs) functionalized with oxygen groups enhance formation at the metal-support interface, boosting activity .

Redox Reactions

The nitrate anion acts as an oxidizer in acidic media:

| Reducing Agent | Reaction | Products |

|---|---|---|

| Ethanol | , , | |

| Hydrazine | Colloidal | |

| Organic compounds | Combustion with hydrocarbons | Violent decomposition; avoid mixing |

Acid-Base Reactions

In aqueous solution, the compound exhibits strong acidity and reacts with bases:

Coordination Chemistry

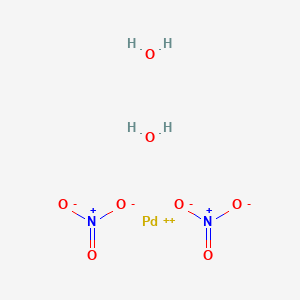

The dihydrate structure features square-planar with monodentate nitrate ligands and water molecules:

| Property | Anhydrous | Dihydrate |

|---|---|---|

| Structure | 1D coordination polymer | Discrete molecules with |

| Solubility | Soluble in | Soluble in , ethanol |

| Stability | Hygroscopic | Decomposes above 70°C |

Solution Behavior

Aqueous solutions are strongly acidic (pH ≈1 at 1 g/L ) and prone to hydrolysis:

Stabilizers like nitric acid are added to inhibit precipitation .

Applications De Recherche Scientifique

Catalysis

1.1 Supported Palladium Catalysts

Palladium(II) nitrate dihydrate serves as a precursor for the synthesis of supported palladium catalysts. These catalysts are crucial in various chemical reactions, including hydrogenation and cross-coupling reactions. The compound is often used to prepare palladium nanoparticles on carbon supports, enhancing their catalytic efficiency due to improved surface area and reactivity .

1.2 Organic Synthesis

The compound is employed as a catalyst in the conversion of alkenes to dinitrate esters, facilitating the nitration process. This reaction is significant for producing glycol dinitrates, which have applications in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

2.1 Nanomaterials Production

This compound is utilized in the production of nanomaterials, particularly palladium nanoparticles. These nanoparticles exhibit unique electronic and catalytic properties, making them suitable for applications in sensors and electronic devices . The ability to control the size and distribution of these nanoparticles through the use of this compound enhances their performance in various applications.

2.2 Doping Activated Carbon

In materials science, this compound is used for doping activated carbon to improve its catalytic properties. This modification allows for enhanced adsorption and reaction capabilities, making it useful in environmental remediation processes .

Biochemical Applications

3.1 Proteomics Research

The compound finds application in proteomics research as a biochemical reagent. Its ability to form complexes with biomolecules facilitates studies on protein interactions and structures, contributing to advancements in biomedical research .

3.2 Separation Processes

This compound is involved in separation processes for elements such as chlorine and iodine. Its oxidizing properties make it suitable for applications requiring selective separation techniques .

Case Study 1: Hydrogenation Reactions

A study demonstrated that palladium nanoparticles synthesized from this compound exhibited high selectivity for hydrogenation reactions involving multifunctional compounds. The charge distribution at the palladium-carbon interface was found to significantly influence catalytic activity, highlighting the importance of precursor choice in catalyst performance .

Case Study 2: Environmental Remediation

Research has shown that activated carbon doped with palladium from this compound effectively removes pollutants from wastewater through catalytic oxidation processes. This application underscores the compound's utility in environmental science and engineering .

Mécanisme D'action

The mechanism of action of palladium(II) nitrate dihydrate involves its ability to act as a catalyst in various chemical reactions. In oxidation reactions, it facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products . In hydrogenation and dehydrogenation reactions, it aids in the addition or removal of hydrogen atoms, respectively . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparaison Avec Des Composés Similaires

Palladium(II) nitrate dihydrate can be compared with other palladium compounds, such as:

Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but differs in its chloride ligands.

Palladium(II) acetate (Pd(OAc)₂): Another palladium compound used in catalysis, with acetate ligands instead of nitrate.

Palladium(II) sulfate (PdSO₄): Used in different catalytic and industrial applications, with sulfate ligands.

Uniqueness: this compound is unique due to its high reactivity and versatility in various catalytic reactions. Its nitrate ligands provide distinct reactivity compared to other palladium compounds, making it suitable for specific applications in chemistry and industry .

Activité Biologique

Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O) is an inorganic compound that has garnered attention for its biological activity, particularly in the fields of catalysis, medicinal chemistry, and environmental science. This article explores the biological properties, applications, and research findings related to this compound.

- Chemical Formula : Pd(NO₃)₂·2H₂O

- Molecular Weight : 266.44 g/mol

- CAS Number : 32916-07-7

- Appearance : Brown to red crystalline solid

- Solubility : Soluble in dilute nitric acid; pH in water is approximately 1 at 20 °C .

Biological Applications

This compound is primarily known for its catalytic properties, but it also exhibits notable biological activities:

- Catalytic Role in Organic Synthesis :

- Antimicrobial Activity :

- Antitumor Activity :

Toxicological Profile

The toxicological data for this compound reveal several important considerations:

- Acute Toxicity : The LD50 (oral) for rats is reported to be between 200 and 2000 mg/kg, indicating moderate toxicity .

- Corrosive Properties : It is classified as corrosive to metals and can cause severe skin burns and eye damage upon contact .

- Environmental Impact : The compound poses risks to aquatic environments, with chronic toxicity observed in aquatic invertebrates at concentrations as low as 28.4 µg/L .

Case Studies

-

Catalytic Hydrogenation :

A study demonstrated the effectiveness of this compound as a catalyst for the selective hydrogenation of crotonaldehyde, showcasing its utility in organic synthesis . -

In Vitro Antimicrobial Studies :

Research conducted on various palladium complexes highlighted their potential as antimicrobial agents against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further development could lead to new therapeutic options . -

Antitumor Mechanisms :

Investigations into the mechanisms of action revealed that palladium(II) complexes can interact with cellular components, leading to oxidative stress and subsequent cell death in cancer cell lines .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

palladium(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNUQXDQDMSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657558 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-07-7 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32916-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Palladium(II) nitrate dihydrate in determining lead content using GFAAS?

A1: this compound acts as a matrix modifier in GFAAS. During GFAAS analysis, the sample is subjected to high temperatures within the graphite furnace to atomize the analyte (lead in this case) []. The matrix modifier, this compound, helps to stabilize the analyte and reduce its volatility, allowing for a higher ashing temperature without premature loss of the analyte []. This leads to a cleaner signal, improved sensitivity, and more accurate quantification of lead in the sample [].

Q2: How does the concentration of this compound affect the GFAAS analysis of lead?

A2: The research paper mentions an optimized concentration of 1.0 g/L for this compound []. This suggests that the concentration of the matrix modifier plays a crucial role in achieving optimal analytical performance. Higher or lower concentrations could lead to decreased sensitivity, increased background noise, or formation of interfering species. Optimization studies are essential to determine the ideal concentration of this compound for a specific GFAAS application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.